molecular formula C18H15N5O B15244367 5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 922187-01-7

5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15244367
CAS No.: 922187-01-7
M. Wt: 317.3 g/mol
InChI Key: QVRSDZPJRVQWGE-UHFFFAOYSA-N
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Description

5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a methyl group at position 5, a 4-phenoxyphenyl substituent at position 6, and an amine group at position 6. Triazolopyrimidines are heterocyclic compounds with a fused triazole and pyrimidine ring system, known for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties .

Properties

CAS No.

922187-01-7

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

5-methyl-6-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H15N5O/c1-12-16(17(19)23-18(22-12)20-11-21-23)13-7-9-15(10-8-13)24-14-5-3-2-4-6-14/h2-11H,19H2,1H3

InChI Key

QVRSDZPJRVQWGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1C3=CC=C(C=C3)OC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-6-(4-PHENOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenoxyphenylhydrazine with 5-methyl-4,6-dichloropyrimidine in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Key Synthetic Steps

  • Core Formation :

    • Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid to form the triazolo-pyrimidine skeleton .

    • Subsequent hydrolysis of ester groups to carboxylic acids, followed by chlorination to generate reactive intermediates (e.g., chlorides) .

  • Substituent Introduction :

    • Phenoxyphenyl Group : Likely introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki coupling) to position 6.

    • Methyl Group : Already integrated during the cyclocondensation step.

  • Functionalization :

    • Amine group at position 7 may arise from direct substitution or via reductive amination.

Coupling Reactions

Derivatives with carboxamide moieties (e.g., 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carboxamide ) are synthesized by reacting chlorinated intermediates with amines or other nucleophiles . This suggests that the amine group in the target compound could be introduced similarly.

Reactivity and Functional Group Transformations

Functional GroupReaction TypeExample Transformation
Amine (-NH₂) Amide FormationReaction with acid chlorides or esters
Triazolo Core Electrophilic SubstitutionIntroduction of substituents (e.g., phenoxyphenyl)
Phenoxy Group Nucleophilic SubstitutionReplacement of phenoxy oxygen with other nucleophiles

Biological Activity Correlation

Structural analogs of the target compound exhibit diverse biological activities, as summarized below:

CompoundStructural FeaturesBiological Activity
5-Ethyl-6-(3-chlorophenyl) triazolo[1,5-a]pyrimidin-7-amine Ethyl group at position 5Antitumor
6-(Phenyl)- triazolo[1,5-a]pyrimidin-7-one Different substituents on triazoleAnti-inflammatory
5-Methyl-N-(2-naphthyl) triazolo[1,5-a]pyrimidin-7-amine Naphthyl substituentAntimalarial

The combination of a methyl group (hydrophobicity) and phenoxyphenyl substituent (aromatic interactions) in the target compound likely enhances binding affinity to biological targets, as observed in related DHODH inhibitors .

Key Challenges and Considerations

  • Regioselectivity : Positioning substituents on the triazolo-pyrimidine core requires precise control during synthesis.

  • Purity : Multi-step syntheses necessitate rigorous purification (e.g., chromatography) to isolate the target compound.

  • Stability : The amine group may undergo unintended reactions (e.g., oxidation, side-chain alkylation), requiring protective strategies during synthesis.

Research Gaps

While the provided sources detail synthesis methods for similar triazolo-pyrimidine derivatives, direct experimental data for 5-Methyl-6-(4-phenoxyphenyl) triazolo[1,5-a]pyrimidin-7-amine remains limited. Future studies should focus on optimizing its synthesis and validating its biological activity through targeted assays.

References Smolecule. (2024). 5-Methyl-6-(4-phenoxyphenyl) triazolo[1,5-a]pyrimidin-7-amine. PMC. (2020). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds. MPM Center. Dihydroorotate dehydrogenase (DHODH) inhibitors. VWR. (2024). 5-Methyl-7-phenyl triazolo[1,5-a]pyrimidin-2-ylamine. PubChem. (2025). 6-Phenyl- triazolo[1,5-a]pyrimidin-7-amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-METHYL-6-(4-PHENOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

  • Position 5 : Methyl (target) vs. phenyl (3a–3i) groups influence steric hindrance and electronic effects. Methyl may enhance metabolic stability compared to bulkier phenyl .
  • Position 7 : The primary amine in the target contrasts with alkoxy () or sulfonamide () groups, affecting hydrogen-bonding capacity and solubility.

Physicochemical Properties

  • Solubility: The 4-phenoxyphenyl group likely reduces aqueous solubility compared to 4-MeOPh () but improves lipid membrane permeability.
  • Thermal Stability : Triazolopyrimidines with aryl groups (e.g., 6-(4-CF₃Ph), ) exhibit high thermal stability (>200°C), suggesting similar robustness for the target .

Biological Activity

5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their potential therapeutic applications in areas such as oncology and infectious diseases. The following sections will explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

C16H15N5O\text{C}_{16}\text{H}_{15}\text{N}_5\text{O}

This structure features a triazole ring fused with a pyrimidine ring and a phenoxyphenyl substituent at the 6-position, contributing to its unique biological properties.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cellular signaling pathways. Notably, it has been shown to act as an inhibitor of various kinases by binding to their active sites. This inhibition can prevent the phosphorylation of substrates critical for cell proliferation and survival .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.15 µM
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.30 µM

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines have shown promising results. The compound exhibited selective cytotoxic effects against various tumor cells:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These results indicate that the compound may possess antitumor properties and warrants further investigation into its mechanisms of action against cancer cells .

Molecular Docking Studies

To understand the binding interactions at the molecular level, molecular docking studies have been conducted. The compound was docked against several target proteins such as DNA gyrase and MurD:

Target Protein Binding Energy (kcal/mol)
DNA Gyrase-8.5
MurD-9.0

The strong binding affinities suggest that this compound could effectively inhibit these targets, contributing to its antimicrobial and anticancer activities .

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